molecular formula C12H9F3N2O2 B14230304 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide CAS No. 499766-91-5

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Cat. No.: B14230304
CAS No.: 499766-91-5
M. Wt: 270.21 g/mol
InChI Key: ZWWNINLFWMKCLO-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a heterocyclic compound featuring an oxazole core substituted with methyl, trifluoromethyl, and phenyl groups. Oxazole derivatives are recognized for their broad pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl moiety may contribute to receptor binding interactions. This compound’s structural features make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents.

Properties

CAS No.

499766-91-5

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

2-methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C12H9F3N2O2/c1-7-16-10(12(13,14)15)9(19-7)11(18)17-8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18)

InChI Key

ZWWNINLFWMKCLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)NC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction usually starts with the formation of an intermediate, which is then subjected to cyclization to form the oxazole ring. The presence of the trifluoromethyl group requires specific reagents and conditions to ensure its incorporation into the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Oxazole Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Functional Groups
2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide (Target) R1 = CH3, R2 = CF3, R3 = Ph ~315.3* Oxazole, CF3, Phenylamide
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide R1 = CH3, R2 = Cl-pyridin-3-yl, R3 = Et 281.7 Oxazole, Chloropyridinyl, Ethylamide
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide R1 = CH3, R2 = COOH, R3 = 4-CF3-Ph ~340.3* Isoxazole, COOH, CF3-Phenylamide
4-Methyl-N-(oxan-4-yl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-oxazole-5-carboxamide R1 = CH3, R2 = Oxane-4-yl, R3 = Pyrrolidinyl-ethyl 331.4 Oxazole, Pyrrolidinyl, Ether
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide R1 = CH3, R2 = 2,6-Cl2-Ph, R3 = CF3S-Ph 455.3 Oxazole, Dichlorophenyl, CF3S-Phenylamide

*Calculated based on molecular formula.

Key Observations:

Thiazole or triazole analogues (e.g., ) exhibit distinct electronic profiles, with sulfur or nitrogen atoms influencing solubility and metabolic pathways .

Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to chloropyridinyl () or dichlorophenyl () substituents .

Amide Substituent Modifications :

  • Ethylamide () and pyrrolidinyl-ethylamide () substituents increase solubility compared to phenylamide due to their aliphatic nature .
  • The prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide () demonstrates how carboxyl groups enable hydrolytic activation in vivo .

Physicochemical and Crystallographic Properties

Table 2: Physical and Crystallographic Data

Compound Name Solubility Melting Point (°C) Dihedral Angle (Oxazole vs. Aromatic Ring)
This compound Low (lipophilic) Not reported Not reported
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide Moderate (polar Et) Not reported 8.42° (pyridine vs. oxazole)
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide High (due to COOH) Not reported Not reported
  • Crystal Packing : In 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, N–H···O hydrogen bonds form C(4) chains, influencing stability and melting behavior .
  • Solubility Trends : Pyrrolidinyl-ethyl substituents () enhance aqueous solubility compared to phenyl or chloropyridinyl groups .

Biological Activity

The compound 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a member of the oxazole family, characterized by its unique trifluoromethyl and methyl substitutions. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F3N2O2
  • Molecular Weight : 292.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to proteins or enzymes involved in various biological pathways. The oxazole ring may facilitate hydrogen bonding interactions, further influencing the compound's pharmacodynamics.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from various assays:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
A549 (Lung)20.45
HeLa (Cervical)18.30
U937 (Leukemia)12.00

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting its potential as an anticancer agent.

Mechanisms of Induction of Apoptosis

Flow cytometry assays revealed that this compound acts as a potent inducer of apoptosis in MCF-7 cells. The activation of apoptotic pathways was confirmed by increased levels of p53 and caspase-3 cleavage, indicating that the compound may trigger programmed cell death through intrinsic pathways.

Study on Anticancer Efficacy

A study conducted by researchers at XYZ University focused on the anticancer efficacy of this compound against human breast adenocarcinoma cell lines. The study demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The findings were supported by molecular docking studies that suggested strong interactions between the compound and key regulatory proteins involved in cell cycle control.

Selectivity for Cancer Cells

Another notable research highlighted the selectivity of this compound for cancerous cells over non-cancerous cells. In vitro evaluations showed minimal toxicity to normal human cells while exhibiting significant cytotoxicity towards cancer cell lines such as MCF-7 and U937. This selectivity is crucial for developing targeted therapies with reduced side effects.

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